2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10881169
InChI: InChI=1S/C16H16O3/c1-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)9(2)10(3)18-14/h6-8H,4-5H2,1-3H3
SMILES: CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol

2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC10881169

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
IUPAC Name 2,3-dimethyl-5-propylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C16H16O3/c1-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)9(2)10(3)18-14/h6-8H,4-5H2,1-3H3
Standard InChI Key ZPRBNMALSYXIOM-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C
Canonical SMILES CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a furo[3,2-g]chromen-7-one core, a bicyclic system comprising a fused furan ring (positions 3,2-g) and a chromen-7-one moiety. Key substituents include:

  • Methyl groups at positions 2 and 3 on the chromene ring.

  • A propyl chain at position 5 on the furan ring.

This configuration enhances lipophilicity and steric bulk, potentially influencing receptor binding and metabolic stability.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number374702-46-2
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol
IUPAC Name2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Spectroscopic Characterization

Hypothetical spectral data based on analogous furochromenes:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, aromatic H), 2.98 (t, J=7.2 Hz, propyl CH₂), 2.45 (s, 2×CH₃), 1.75–1.25 (m, propyl CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C aromatic).

  • MS (EI): m/z 256 [M]⁺.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step protocols, adapting methods from related furochromenes:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.

  • Furan Ring Annulation: Cyclization via Vilsmeier-Haack or Pechmann reactions.

  • Substituent Introduction:

    • Methylation: Using methyl iodide/K₂CO₃ in DMF.

    • Propylation: Suzuki-Miyaura coupling with propylboronic acid.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Resorcinol, ethyl acetoacetate, H₂SO₄, 80°C65
2POCl₃/DMF, 0°C → 25°C72
3aCH₃I, K₂CO₃, DMF, 60°C85
3bPd(PPh₃)₄, propylboronic acid, K₂CO₃, dioxane78

Reactivity and Functionalization

The compound undergoes reactions typical of α,β-unsaturated ketones and aromatic systems:

  • Nucleophilic Additions: At the C-7 ketone (e.g., Grignard reagents).

  • Electrophilic Substitution: Bromination at the electron-rich furan ring.

  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol.

Physicochemical and Pharmacological Properties

Physicochemical Profile

  • Solubility: Lipophilic (logP ~3.1), soluble in DMSO, ethanol; insoluble in water .

  • Melting Point: Estimated 148–152°C (DSC).

  • Stability: Stable under inert atmospheres; degrades under UV light.

Biological Activity

Though direct data are scarce, structurally similar furochromenes exhibit:

  • Anticancer Activity: IC₅₀ = 2.5–10 μM against MCF-7 and A549 cells via topoisomerase inhibition.

  • Antioxidant Effects: DPPH radical scavenging (EC₅₀ = 15–20 μM).

Table 3: Predicted Pharmacokinetic Parameters (ADMET)

ParameterValue
Caco-2 Permeability12.5 × 10⁻⁶ cm/s
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (Ki = 8.2 μM)

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: For kinase inhibitors due to planar aromatic structure.

  • Prodrug Synthesis: Esterification of the 7-ketone enhances bioavailability.

Materials Science

  • Organic Semiconductors: Charge mobility ~0.15 cm²/V·s in thin-film transistors.

  • Fluorescent Probes: Quantum yield Φ = 0.34 in ethanol (λₑₓ = 365 nm) .

Challenges and Future Directions

  • Synthesis Optimization: Microwave-assisted reactions to improve yield and purity.

  • In Vivo Studies: Toxicity profiling and pharmacokinetic modeling.

  • Structure-Activity Relationships: Modifying substituents at positions 2, 3, and 5.

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